1-Acetyl-3-phenyl-1H-pyrrole-2,5-dione
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Overview
Description
1-Acetyl-3-phenyl-1H-pyrrole-2,5-dione is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of an acetyl group at the first position and a phenyl group at the third position of the pyrrole ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-3-phenyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as iron (III) chloride, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The acetyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can produce various substituted pyrroles .
Scientific Research Applications
1-Acetyl-3-phenyl-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Acetyl-3-phenyl-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Maleimide: Another pyrrole-2,5-dione derivative known for its use in polymer chemistry.
N-Ethylmaleimide: A compound similar in structure but with an ethyl group instead of an acetyl group.
Uniqueness: 1-Acetyl-3-phenyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61212-29-1 |
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Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
1-acetyl-3-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C12H9NO3/c1-8(14)13-11(15)7-10(12(13)16)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
MUSBHZSCJOVTRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)C=C(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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